
1,2-Diethoxy-4-methyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethoxy-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C11H15NO4. It is a derivative of benzene, characterized by the presence of two ethoxy groups, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-4-methyl-5-nitrobenzene can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nitration of 1,2-diethoxy-4-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,2-Diethoxy-4-methyl-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,2-Diethoxy-4-carboxy-5-nitrobenzene.
Applications De Recherche Scientifique
1,2-Diethoxy-4-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-diethoxy-4-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-methyl-5-nitrobenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,2-Diethoxy-4-methylbenzene: Lacks the nitro group, making it less reactive.
1,2-Diethoxy-4-nitrobenzene: Lacks the methyl group, affecting its reactivity and properties.
Uniqueness
1,2-Diethoxy-4-methyl-5-nitrobenzene is unique due to the combination of ethoxy, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
671789-92-7 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1,2-diethoxy-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C11H15NO4/c1-4-15-10-6-8(3)9(12(13)14)7-11(10)16-5-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
DHFBBHPFOOYVMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


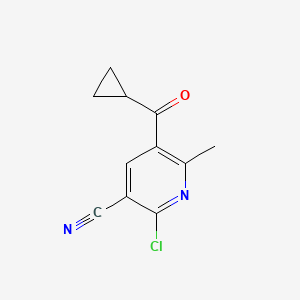
![1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11883235.png)
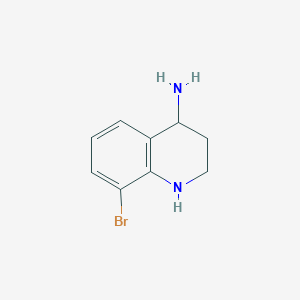
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B11883248.png)

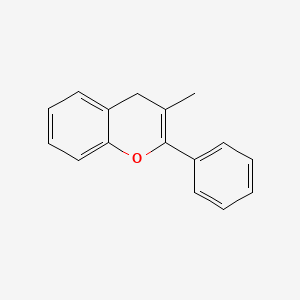


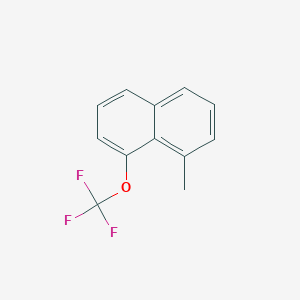
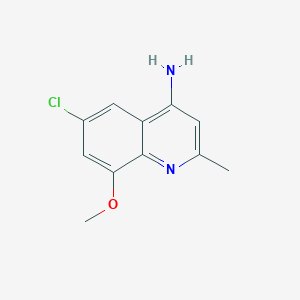



![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)
